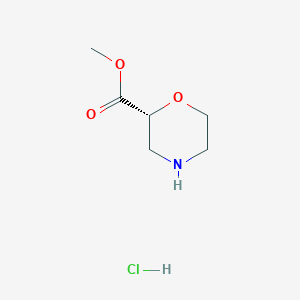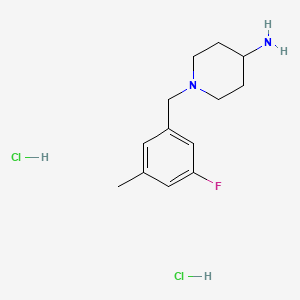![molecular formula C23H19NO5S B2844654 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid CAS No. 2460751-15-7](/img/structure/B2844654.png)
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorene and thiophene, containing a fluorene moiety (a polycyclic aromatic compound), a thiophene ring (a heterocyclic compound with a sulfur atom), and an azetidine ring (a four-membered heterocyclic compound with a nitrogen atom) . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Aplicaciones Científicas De Investigación
Protection and Deprotection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy groups in synthetic chemistry. It offers compatibility with various acid- and base-labile protecting groups, making it highly versatile for synthesizing complex molecules. The Fmoc group can be conveniently removed without affecting other sensitive groups in the molecule, showcasing its utility in the synthesis of peptides and nucleic acid fragments (C. Gioeli, J. Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
The Fmoc strategy is foundational for solid phase peptide synthesis (SPPS), facilitating the assembly of peptides and proteins with high efficiency and fidelity. This methodology is highlighted by the total chemical synthesis of deglycosylated human erythropoietin, demonstrating the capability to synthesize complex biological molecules with precise control over the sequence and structure (N. Robertson, R. Ramage, 1999).
Anticancer and Antimicrobial Applications
Research into the bioactive potential of fluorene derivatives has identified compounds with significant anticancer and antimicrobial activities. These compounds, including azetidinone and thiazolidinone derivatives, have been evaluated against multidrug-resistant strains and various cancer cell lines, revealing their promise as therapeutic agents (E. Hussein et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods for Fmoc-amino acids and related compounds have expanded the toolkit available to chemists, enabling the creation of novel bioactive molecules and the exploration of their biological effects. These methods often focus on improving yield, reducing reaction times, and enhancing the overall efficiency of compound generation (K. Le, R. Goodnow, 2004).
Inhibitory Effects on Cell Adhesion
Certain fluoren-9-ylmethoxycarbonyl amino acids exhibit anti-inflammatory properties by inhibiting cell adhesion processes. This mechanism of action suggests potential therapeutic applications in conditions where inhibition of leukocyte recruitment is beneficial, such as in the treatment of inflammatory diseases (R. Burch et al., 1991).
Propiedades
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c25-21(26)19-10-30-11-20(19)23(28)12-24(13-23)22(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18,28H,9,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNSQNKNGCVMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CSC=C5C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)
![3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione](/img/structure/B2844572.png)
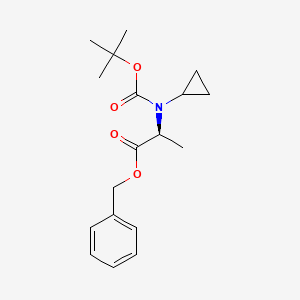
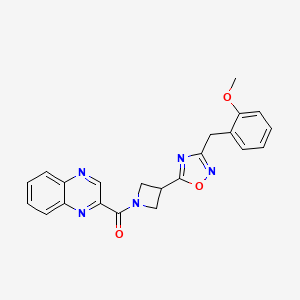
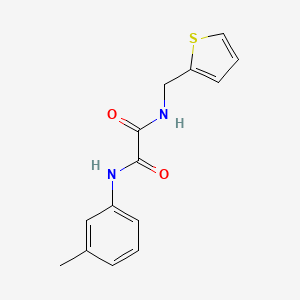
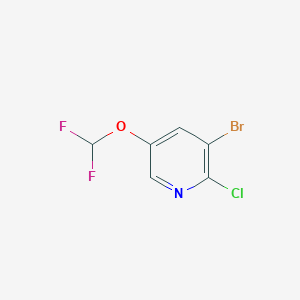

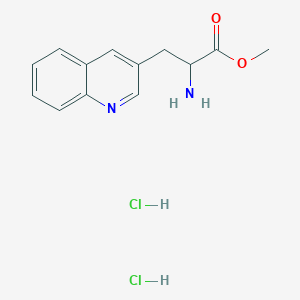
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)

